REACTION_CXSMILES
|
ClC(Cl)(Cl)COC([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][S:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:9][CH2:8]1)=O.C([O-])(O)=O.[Na+]>C(O)(=O)C.[Zn]>[C:16]1([S:15][CH2:14][CH2:13][CH:10]2[CH2:9][CH2:8][NH:7][CH2:12][CH2:11]2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:1.2|
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Name
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1-(2,2,2-trichloroethoxycarbonyl)-4-(2-(phenylmercapto)ethyl)piperidine
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Quantity
|
1.47 g
|
Type
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reactant
|
Smiles
|
ClC(COC(=O)N1CCC(CC1)CCSC1=CC=CC=C1)(Cl)Cl
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 5 times with CH2Cl2
|
Type
|
WASH
|
Details
|
the combined organic fractions were washed with sat'd NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |